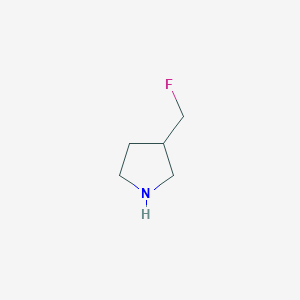

3-(Fluoromethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(fluoromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHIVNSTDRLJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Asymmetric Synthesis of 3 Fluoromethyl Pyrrolidines

Enantioselective and Diastereoselective Synthetic Methodologies

The synthesis of chiral 3-(fluoromethyl)pyrrolidines with high levels of stereocontrol is crucial for their application in various fields of chemical research. Methodologies are broadly categorized into asymmetric synthesis, where the chiral center is created selectively, and resolution of racemic mixtures.

Catalytic asymmetric synthesis provides an efficient route to chiral fluorinated pyrrolidines, often utilizing transition metal catalysts or organocatalysts to control the stereochemical outcome. A prevalent strategy involves the [3+2] cycloaddition of azomethine ylides with fluorinated alkenes. These reactions can construct the pyrrolidine (B122466) ring and up to four contiguous stereocenters in a single step with high stereoselectivity.

Various catalytic systems have been developed to achieve high enantioselectivity and diastereoselectivity. For instance, organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences have been successfully employed for the asymmetric synthesis of highly functionalized pyrrolidine derivatives bearing a trifluoromethyl group, and these principles can be extended to monofluoromethylated analogues. Commercially available secondary amines can serve as effective catalysts in these one-pot protocols, leading to high yields and excellent stereoselectivities.

Another powerful approach is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition. Copper and silver complexes with chiral ligands have demonstrated high efficiency in catalyzing the reaction between iminoesters and fluorinated acrylates, yielding fluorinated pyrrolidines with excellent stereocontrol. The choice of metal, ligand, and reaction conditions is critical in determining the stereochemical outcome.

Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of 3-(fluoromethyl)pyrrolidines is dependent on a nuanced interplay of various factors. The structure of the catalyst, the nature of the starting materials, and the reaction conditions all play a pivotal role.

In catalytic asymmetric [3+2] cycloadditions, the chiral ligand or organocatalyst creates a chiral environment that directs the approach of the reactants. This steric and electronic guidance favors the formation of one stereoisomer over others. For example, the use of chiral biamide–phosphine multifunctional catalysts has been shown to mediate asymmetric reactions with excellent enantioselectivity.

The substituents on both the azomethine ylide and the fluorinated dipolarophile also significantly influence stereoselectivity. Bulky substituents can enhance facial selectivity by creating greater steric hindrance, thereby favoring a specific trajectory of approach. Furthermore, the electronic properties of the substituents can affect the transition state geometry and, consequently, the stereochemical outcome.

Reaction parameters such as temperature, solvent, and the presence of additives can be fine-tuned to optimize stereoselectivity. Lower temperatures often lead to higher selectivity by reducing the kinetic energy of the system and amplifying the energetic differences between diastereomeric transition states. The choice of solvent can influence the solubility of the catalyst and reactants, as well as the stability of intermediates, thereby impacting the reaction pathway and stereochemical control.

| Catalytic System | Reaction Type | Key Stereocontrol Element | Achieved Selectivity (Examples for related compounds) |

|---|---|---|---|

| Chiral Secondary Amine | Organocatalytic domino Michael/Mannich [3+2] cycloaddition | Formation of chiral iminium/enamine intermediates | High yields and excellent stereoselectivities |

| Cu(I) or Ag(I) / Chiral Ligand | Asymmetric 1,3-dipolar cycloaddition | Chiral metal complex directs reactant approach | High diastereo- and enantioselectivities |

| Chiral Phosphoric Acid | Intramolecular aza-Michael reaction | Brønsted acid catalysis creating a chiral environment | Good to excellent enantioselectivities |

Resolution Strategies for Racemic 3-(Fluoromethyl)pyrrolidine Mixtures

When asymmetric synthesis is not employed or yields a mixture of enantiomers, resolution strategies are necessary to separate the racemic mixture. Common methods include diastereomeric salt formation, enzymatic resolution, and preparative chiral chromatography.

Diastereomeric Salt Formation: This classical method involves reacting the racemic this compound, which is basic, with an enantiomerically pure chiral acid. gavinpublishers.comrsc.org This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. gavinpublishers.comrsc.org Fractional crystallization can then be used to separate these diastereomeric salts. Subsequent treatment of the separated diastereomeric salts with a base liberates the individual enantiomers of this compound. The choice of the resolving agent and the crystallization solvent are critical for efficient separation. gavinpublishers.comrsc.org

Enzymatic Kinetic Resolution: Enzymes can exhibit high stereoselectivity, making them valuable tools for resolving racemic mixtures. In an enzymatic kinetic resolution, an enzyme selectively catalyzes a reaction with one enantiomer of the racemic mixture at a much faster rate than the other. rsc.orgnih.govmdpi.com For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a this compound derivative, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.orgnih.govmdpi.com This method can provide access to both enantiomers with high optical purity. Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. rsc.org

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers on a preparative scale. chiraltech.comymc.co.jpnih.gov The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and, thus, separation. chiraltech.comymc.co.jpnih.gov This method offers high purity for both enantiomers but can be more costly for large-scale separations. nih.gov

| Resolution Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties | Scalable, cost-effective for large quantities | Requires suitable chiral resolving agent, can be labor-intensive |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer | High enantioselectivity, mild reaction conditions | Maximum 50% yield for one enantiomer (without dynamic setup) |

| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase | High purity of both enantiomers, applicable to a wide range of compounds | Higher cost, may have limited loading capacity |

Impact of Stereochemistry on Molecular Recognition in Research Contexts

The stereochemistry of the this compound moiety can have a profound impact on its molecular recognition in various research contexts, particularly in interactions with biological macromolecules like proteins and in the formation of supramolecular assemblies. The specific orientation of the fluoromethyl group influences the molecule's conformation and its ability to engage in key intermolecular interactions.

The introduction of fluorine can significantly alter the conformational preferences of the pyrrolidine ring. nih.govbeilstein-journals.org The gauche effect between the fluorine atom and the nitrogen atom can favor specific puckering of the five-membered ring, which in turn dictates the spatial presentation of other substituents. nih.govbeilstein-journals.org This conformational constraint is stereospecific; for instance, the (R)- and (S)-enantiomers will adopt mirror-image conformations that interact differently with a chiral environment, such as the active site of an enzyme or a receptor binding pocket. nih.gov

In the context of ligand-receptor binding, the trifluoromethyl group is a well-studied pharmacophore that can enhance binding affinity through various interactions, including hydrogen bonding and electrostatic interactions. nih.govmdpi.comebi.ac.ukresearchgate.netresearchgate.net While the monofluoromethyl group is less electron-withdrawing, the fluorine atom can still participate in favorable interactions, such as hydrogen bonds with amide backbones or other polar residues in a protein. nih.govmdpi.comebi.ac.ukresearchgate.netresearchgate.net The precise stereochemistry at the 3-position determines whether the fluoromethyl group is correctly positioned to engage in these beneficial interactions. An incorrect stereoisomer may place the fluoromethyl group in a sterically hindered or electronically unfavorable position, leading to a significant loss of binding affinity.

Methods for Absolute Configuration Determination and Assignment

Unambiguous determination of the absolute configuration of chiral 3-(fluoromethyl)pyrrolidines is essential. Several analytical techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound (or a derivative containing a heavy atom), the three-dimensional arrangement of atoms in space can be determined, providing an unambiguous assignment of the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used in conjunction with NMR spectroscopy to determine absolute configuration. For instance, Mosher's method involves reacting the chiral pyrrolidine with the enantiomers of a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric amides. The differing magnetic environments in these diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing these chemical shift differences, the absolute configuration of the original pyrrolidine can be deduced.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known absolute configuration (e.g., (R)-3-(fluoromethyl)pyrrolidine), the absolute configuration of the sample can be determined.

Chemical Transformations and Derivatization Studies of 3 Fluoromethyl Pyrrolidine

Functionalization of the Pyrrolidine (B122466) Ring System

Functionalization of the 3-(fluoromethyl)pyrrolidine ring is primarily achieved through modifications at the nitrogen atom or by transformations involving the fluoromethyl side chain. These modifications are instrumental in modulating the physicochemical properties and biological activity of the resulting molecules.

The nitrogen atom of the pyrrolidine ring is a key site for derivatization due to its nucleophilicity nih.gov. A wide array of substituents can be introduced at this position through standard N-alkylation and N-acylation reactions. These modifications significantly influence the compound's basicity, lipophilicity, and ability to interact with biological targets.

The table below illustrates common N-substitution reactions applicable to the this compound core.

| Reaction Type | Reagent Example | Product Type | Purpose in Derivatization |

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | N-Alkylpyrrolidine | Introduce sterically diverse groups, modify basicity. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpyrrolidine | Form complex side-chains, often used in library synthesis. |

| N-Acylation | Acyl chloride or Anhydride | N-Acylpyrrolidine (Amide) | Introduce hydrogen bond acceptors, reduce basicity. |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | N-Sulfonylpyrrolidine | Introduce electron-withdrawing groups, serve as protecting groups. |

This table presents generalized reactions commonly used for secondary amines like pyrrolidine.

The fluoromethyl group is generally stable; the carbon-fluorine bond is the strongest single bond to carbon and is typically inert to standard nucleophilic substitution (SN2) reactions cas.cn. However, its reactivity can be enhanced in specific molecular contexts. Transformations involving the fluoromethyl moiety primarily revolve around the cleavage of the C-F bond, which can be facilitated by the participation of a neighboring group.

Intramolecular SN2 reactions can lead to the cleavage of the C-F bond where it would otherwise be unreactive in an intermolecular context cas.cn. If a nucleophile is tethered to the pyrrolidine ring (for example, via the nitrogen atom) and can achieve a suitable geometry to attack the fluoromethyl carbon, a cyclization reaction can occur, displacing the fluoride (B91410) ion. The feasibility of such a reaction is dependent on the nature of the nucleophile, the length and flexibility of the tether, and the conformational rigidity of the precursor, which together dictate the favorability of forming a new ring cas.cn. While specific examples for this compound are not extensively documented, this principle of intramolecular defluorinative cyclization represents a potential pathway for transforming the fluoromethyl group into a new cyclic structure fused to the original pyrrolidine ring.

Ring Expansion and Contraction Reactions of this compound Derivatives

Skeletal modifications of the pyrrolidine ring, such as expansion to larger azacycles, are powerful strategies for generating structural diversity. Ring contraction, a less common transformation for pyrrolidines, is not a widely reported pathway for these derivatives.

Derivatives of this compound can be converted into fluoroalkylated azepanes, which are seven-membered nitrogen heterocycles. This ring expansion is a synthetically valuable transformation for accessing new chemical scaffolds. The process is often achieved by generating a strained bicyclic intermediate from a pyrrolidine precursor, which then undergoes a nucleophilic ring-opening reaction.

One established strategy involves the synthesis of 4-substituted α-trifluoromethyl azepanes from trifluoromethyl-substituted pyrrolidines. The presence of the electron-withdrawing fluoroalkyl group plays a crucial role in directing the regioselectivity of the ring-opening step, ensuring the formation of the desired azepane structure rsc.org. This method allows for the synthesis of a broad scope of azepanes bearing various fluoroalkyl groups (e.g., difluoromethyl, trifluoromethyl) and diverse substituents introduced by the nucleophile rsc.org.

The key step in the ring expansion of pyrrolidine derivatives is the formation and subsequent ring-opening of a bicyclic aziridinium (B1262131) ion intermediate. This intermediate is typically generated by activating a hydroxyl group on a side chain attached to the pyrrolidine ring (e.g., from a prolinol derivative), which is then displaced by the ring nitrogen in an intramolecular fashion.

The resulting bicyclic aziridinium ion is strained and highly electrophilic. It can be attacked by an external nucleophile at one of two carbons: the bridgehead carbon or the carbon of the original aziridine (B145994) ring. The regioselectivity of this attack determines the final product.

Attack at the bridgehead carbon leads to the formation of a seven-membered azepane ring.

Attack at the other carbon results in the formation of a six-membered piperidine (B6355638) ring.

The presence and stereochemistry of fluorine substituents on the pyrrolidine ring can significantly influence the regioselectivity of this nucleophilic attack. Computational studies have shown that stereoelectronic factors, such as an electrostatic gauche effect induced by fluorine, can control the conformation of the bicyclic intermediate, which in turn directs the nucleophile to a specific carbon, thereby controlling the product ratio of piperidine to pyrrolidine derivatives in related systems mdpi.com. This principle extends to the formation of azepanes, where the electronic properties of the fluoromethyl group can bias the reaction towards the desired ring-expanded product.

The table below summarizes the outcomes of nucleophilic attack on a generalized bicyclic aziridinium ion formed from a pyrrolidine derivative.

| Site of Nucleophilic Attack | Resulting Ring System | Product Type |

| Bridgehead Carbon | Seven-membered | Azepane (Ring Expansion) |

| Non-bridgehead Carbon | Six-membered | Piperidine (Ring Expansion) |

This table illustrates the general principle of regioselective ring-opening of bicyclic intermediates derived from pyrrolidines.

Application of Derivatization in Structure-Activity Relationship (SAR) Studies

The derivatization of the this compound scaffold is a cornerstone of SAR studies, which aim to understand how chemical structure correlates with biological activity nih.gov. By systematically modifying the parent compound and evaluating the biological effects of these changes, medicinal chemists can identify key structural features required for potency, selectivity, and favorable pharmacokinetic properties nih.govresearchgate.net.

The pyrrolidine ring itself is considered a "privileged scaffold" in drug discovery because its non-planar, three-dimensional structure allows for precise spatial orientation of substituents to interact with biological targets nih.govresearchgate.net. Introducing a fluoromethyl group adds another layer of complexity and potential for optimization. Fluorine's high electronegativity and small size can alter local electronics, pKa, metabolic stability, and binding interactions without significantly increasing steric bulk lookchem.com.

SAR studies on fluorinated pyrrolidine derivatives often explore the following modifications:

Stereochemistry : The pyrrolidine ring in this compound contains at least one stereocenter. The spatial arrangement of the fluoromethyl group (R vs. S configuration) can have a profound impact on biological activity, as enantiomers often exhibit different binding affinities and efficacies due to the chiral nature of biological receptors researchgate.net.

Additional Ring Substituents : Placing other functional groups on the pyrrolidine ring allows for further probing of the target binding site and can introduce new interactions (e.g., hydrogen bonds, hydrophobic interactions) to enhance potency.

Through such systematic derivatization, researchers can build a comprehensive understanding of the SAR for a given biological target, guiding the rational design of more effective and safer drug candidates based on the this compound core.

Systematic Exploration of Structural Modulations and Their Research Implications

The this compound scaffold serves as a valuable building block in chemical research, particularly in medicinal chemistry. The introduction of the fluoromethyl group onto the pyrrolidine ring significantly influences its physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. Researchers systematically explore structural modulations of this core structure to fine-tune these properties for specific applications, thereby enhancing target affinity, selectivity, and pharmacokinetic profiles of novel compounds. These modifications typically focus on three key areas: substitution at the pyrrolidine nitrogen, alteration of the fluoroalkyl group, and further functionalization of the pyrrolidine ring.

Derivatization at the Pyrrolidine Nitrogen

One of the most straightforward and common modifications of the this compound core is derivatization at the secondary amine. The nitrogen atom provides a convenient handle for introducing a wide array of substituents, which can modulate the molecule's steric bulk, polarity, and potential for hydrogen bonding. These N-substitutions are crucial for orienting the molecule within a biological target's binding pocket or for attaching linkers to other molecular fragments.

For instance, the synthesis of N-benzyl and various N-protected derivatives of 3-fluoropyrrolidines has been explored to create building blocks for more complex molecules. The choice of the protecting group (e.g., Boc, Cbz) is critical, as it allows for selective reactions at other parts of the molecule before its removal in a later synthetic step.

Table 1: Examples of N-Substituted 3-Fluoropyrrolidine (B48656) Derivatives

| Derivative Class | Example Substituent | Starting Material | Research Implication |

| N-Alkyl | Benzyl | 3-Aminomethyl-3-fluoropyrrolidine | Introduction of a bulky, lipophilic group to probe steric tolerance in binding sites. |

| N-Acyl | Acetyl | 3-Aminomethyl-3-fluoropyrrolidine | Increases metabolic stability and can act as a hydrogen bond acceptor. |

| N-Carbamate | Boc (tert-Butoxycarbonyl) | 3-Aminomethyl-3-fluoropyrrolidine | Common protecting group strategy enabling further selective chemical transformations. |

| N-Carbamate | Cbz (Carboxybenzyl) | 3-Aminomethyl-3-fluoropyrrolidine | Orthogonal protecting group used in peptide synthesis and complex molecule assembly. |

Modification of the Fluoroalkyl Side Chain

Altering the degree of fluorination on the methyl group at the C3 position represents a more profound structural modulation. The transition from a monofluoromethyl (-CH2F) to a difluoromethyl (-CHF2) or a trifluoromethyl (-CF3) group can dramatically alter the electronic properties and conformation of the pyrrolidine ring. bioorganica.com.ua The trifluoromethyl group, in particular, is a well-known bioisostere for groups like methyl or chlorine and significantly increases metabolic stability and lipophilicity. lookchem.commdpi.com

The synthesis of these analogs requires distinct chemical strategies. While monofluoromethylation can be achieved through specific enzymatic or nucleophilic fluorination methods researchgate.net, the introduction of a trifluoromethyl group often involves using trifluoromethyl-containing building blocks in cycloaddition reactions or other specialized C-C bond-forming strategies. bioorganica.com.uaacs.org The study of these different fluoroalkyl derivatives allows researchers to systematically evaluate the impact of fluorine content on a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. bioorganica.com.ua

Table 2: Comparison of Fluoroalkyl Pyrrolidine Analogs

| Fluoroalkyl Group | Name | Hansch π Constant | Key Properties & Research Implications |

| -CH2F | Monofluoromethyl | +0.11 | Subtle modification of lipophilicity and pKa; can act as a weak hydrogen bond donor. |

| -CHF2 | Difluoromethyl | +0.48 | Considered a "lipophilic hydrogen bond donor"; offers a balance of properties between -CH2F and -CF3. researchgate.net |

| -CF3 | Trifluoromethyl | +0.88 | Significant increase in lipophilicity and metabolic stability; strong electron-withdrawing effects; often enhances binding affinity. mdpi.com |

Further Ring Functionalization

Beyond N-substitution, the pyrrolidine ring itself can be further functionalized to introduce additional points of diversity. A notable example is the synthesis of 3-aminomethyl-3-fluoropyrrolidines. In this structural modulation, an aminomethyl group is added to the same carbon atom bearing the fluorine. This creates a challenging stereocenter and introduces a new primary amine, which can be used for further derivatization, creating a library of disubstituted pyrrolidines. Such multi-functionalized scaffolds are highly valuable in drug discovery for creating compounds that can form multiple interactions with their biological targets. The synthesis of these complex structures often involves multi-step sequences, including reactions like bromofluorination of exomethylene precursors followed by azide (B81097) substitution and reduction.

These systematic explorations of structural modulations—at the nitrogen, the fluoroalkyl side chain, and other positions on the ring—are fundamental to the rational design of novel chemical entities. By understanding how each modification impacts molecular properties, researchers can more efficiently develop compounds with desired biological activities and drug-like characteristics.

Theoretical and Computational Investigations of 3 Fluoromethyl Pyrrolidine

Density Functional Theory (DFT) Studies and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. aps.org It offers a balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules like 3-(Fluoromethyl)pyrrolidine. DFT calculations can elucidate reaction pathways, predict reactivity, and rationalize stereochemical outcomes. researchgate.nettandfonline.com

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which helps in understanding the detailed mechanism of synthesis. rsc.org For fluorinated pyrrolidines, synthetic routes often involve steps like cycloadditions, ring expansions, or nucleophilic substitutions. nih.govacs.orgresearchgate.net Computational studies can model these processes to identify intermediates, transition states, and the most energetically favorable reaction pathways.

For instance, in the synthesis of trifluoromethylated pyrrolidine (B122466) derivatives, DFT can be used to investigate the coordination of reagents to a catalyst and the subsequent steps of bond formation. riken.jp By calculating the energies of all species along a proposed reaction coordinate, researchers can validate or refute hypothesized mechanisms. This theoretical insight allows for the optimization of reaction conditions, such as temperature, solvent, and catalyst choice, to improve yield and selectivity. smolecule.com

Table 1: Representative Synthetic Reactions Investigated by DFT

| Reaction Type | Information Gained from DFT | Key Findings |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Validation of concerted vs. stepwise mechanism | Determination of the favored pathway based on activation energy barriers. |

| Ring Expansion of Aziridines | Energy profiles for nucleophilic attack and rearrangement | Identification of the rate-determining step and key intermediates. nih.gov |

The reactivity and regioselectivity of reactions involving the pyrrolidine ring can be predicted and explained using DFT. sciopen.com Conceptual DFT provides reactivity indices such as global electrophilicity and nucleophilicity, as well as local indices like Fukui functions, which identify the most reactive sites within a molecule. acs.org For example, in the C(sp³)–H trifluoromethylation of a pyrrolidine, DFT computations have shown that β-regioselective activation is more favorable than α-regioselective activation due to electronic effects from protonation. sciopen.com

Transition state theory is central to this analysis. By locating the transition state structure for different possible reaction pathways (e.g., attack at different positions), their corresponding activation energies (the energy barrier from reactant to transition state) can be calculated. The pathway with the lowest activation energy is predicted to be the dominant one, thus determining the regioselectivity of the reaction. nih.govcam.ac.uk These calculations provide a quantitative basis for understanding why one regioisomer is formed preferentially over another. acs.org

Table 2: Calculated Transition State Energies for Competing Pathways

| Pathway | Description | Relative Free Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Path A | α-attack on the pyrrolidine ring | 15.2 | Minor Product |

| Path B | β-attack on the pyrrolidine ring | 12.5 | Major Product |

Note: Data are hypothetical examples illustrating the application of DFT in predicting regioselectivity.

Many synthetic routes to substituted pyrrolidines can produce multiple stereoisomers. Computational modeling, particularly DFT, is a powerful tool for predicting and rationalizing the stereochemical outcome of such reactions. nih.gov By calculating the energies of the diastereomeric transition states leading to different stereoisomers, chemists can predict which product will be favored. acs.org

For example, in a [3+2] cycloaddition reaction to form a pyrrolidine ring, the approach of the reactants can occur via an exo or endo transition state. DFT calculations can determine the relative energies of these transition states. The energy difference, even if small, can lead to a high degree of stereoselectivity. These models often reveal that the preferred transition state is stabilized by favorable secondary orbital interactions or minimized steric repulsion, thus explaining the formation of the observed major stereoisomer. acs.org

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides insights into the static, minimum-energy structures of molecules, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

Computational Approaches to Structure-Activity Relationship (SAR)

Computational methods are widely used to establish Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govdntb.gov.ua For a compound like this compound, which may serve as a scaffold in drug design, understanding its SAR is vital. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational approach. mdpi.commdpi.com In a QSAR study, a series of related compounds (e.g., different derivatives of this compound) are synthesized and tested for a specific biological activity. Then, computational software is used to calculate a large number of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., size, shape, lipophilicity, electronic properties). Statistical methods are then employed to build a mathematical model that links these descriptors to the observed activity.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to represent their steric and electrostatic properties. dntb.gov.ua These models can highlight which regions of the molecule are sensitive to modification, guiding the design of new analogues with improved potency. A successful QSAR model not only explains the activity of existing compounds but can also predict the activity of novel, yet-to-be-synthesized molecules. dntb.gov.ua

Computational Studies on the Influence of Fluorine on Molecular Properties

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnih.govdntb.gov.ua Computational studies are essential for quantifying these effects. The high electronegativity of fluorine and the strength of the C-F bond impact molecular conformation, pKa, metabolic stability, and binding interactions. lookchem.comnih.gov

Quantum chemical calculations can be used to investigate several key effects of the fluoromethyl group on the pyrrolidine scaffold:

Conformational Effects : The fluorine atom can exert a significant stereoelectronic influence, such as the gauche effect, which stabilizes specific conformations. researchgate.netresearchgate.net DFT calculations can quantify the energy differences between various ring puckers (e.g., Cγ-exo vs. Cγ-endo), showing how the fluoromethyl group biases the conformational equilibrium. nih.govresearchgate.net

Electronic Effects : The strong electron-withdrawing nature of fluorine alters the electron distribution in the molecule. emerginginvestigators.org This can be visualized through calculated molecular electrostatic potential (MEP) maps and quantified by changes in atomic charges and the molecular dipole moment. These electronic changes affect the molecule's reactivity and its ability to form non-covalent interactions like hydrogen bonds.

Metabolic Stability : Fluorine is often introduced to block sites of metabolic oxidation. nih.gov While direct simulation of metabolism is complex, computational models can predict sites susceptible to metabolism (e.g., by cytochrome P450 enzymes) based on factors like bond dissociation energies and the accessibility of C-H bonds. By comparing the fluorinated compound to its non-fluorinated analogue, the blocking effect of fluorine can be rationalized. nih.gov

Lipophilicity and pKa : The pKa of the pyrrolidine nitrogen is influenced by the inductive effect of the nearby fluoromethyl group. Computational methods can predict pKa values with reasonable accuracy. Similarly, descriptors related to lipophilicity (like the calculated logP) can be computed to assess how fluorination impacts the molecule's solubility and membrane permeability. researchgate.net

Modulation of Basicity and pKa Values

The basicity of the pyrrolidine nitrogen is a key determinant of its physiological behavior and is quantified by its pKa value. The introduction of a highly electronegative fluorine atom in the form of a fluoromethyl group at the 3-position has a significant impact on the electron density of the nitrogen atom.

Theoretical calculations consistently show that fluorination of aliphatic amines leads to a decrease in basicity. yuntsg.comcambridgemedchemconsulting.com This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which is transmitted through the carbon skeleton. This effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. For cyclic amines, this effect can lower the pKa by 1.1 to 3.3 units, depending on the position and number of fluorine atoms. nih.gov

Computational studies on a series of PDE9 inhibitors containing a fluorinated pyrrolidine moiety demonstrated a systematic decrease in the pKa of the basic pyrrolidine nitrogen compared to their non-fluorinated analogues. nih.gov The magnitude of this pKa shift is influenced by the distance and orientation of the fluorine atom relative to the amine center.

| Compound | Predicted pKa | Change in pKa (ΔpKa) |

|---|---|---|

| Pyrrolidine | ~11.3 | - |

| This compound | ~8.0 - 10.2 | -1.1 to -3.3 |

Note: The pKa values for this compound are estimated based on computational and experimental data for analogous fluorinated cyclic amines. The actual value can vary depending on the specific computational model and solvent system used.

Impact on Lipophilicity and Membrane Permeation

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical factor influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to permeate cell membranes. nih.gov The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate lipophilicity.

An increased logP value is often correlated with enhanced passive membrane permeability. nih.govnih.gov Theoretical models suggest that by increasing the lipophilic character of the pyrrolidine scaffold, the 3-(fluoromethyl) group can improve the compound's ability to cross biological membranes to reach its target. chapman.edu

| Compound | Predicted logP | Predicted Membrane Permeability |

|---|---|---|

| Pyrrolidine | ~0.46 | Low to Moderate |

| This compound | ~0.6 - 1.0 | Moderate to High |

Note: The logP value for this compound is an estimate based on the expected increase in lipophilicity from fluorination. The actual value and its effect on membrane permeability can be influenced by other factors.

Conformational Preferences and Stereoelectronic Effects

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. nih.govnih.gov The introduction of a substituent at the 3-position significantly influences this conformational equilibrium through stereoelectronic effects.

In the case of this compound, a key stereoelectronic interaction is the gauche effect. wikipedia.orgnih.gov This effect describes the tendency of a conformation with gauche (60° dihedral angle) placement of electronegative substituents to be more stable than the anti (180° dihedral angle) conformation. Computational studies on 3-fluoropyrrolidine (B48656) have shown that the gauche effect, arising from hyperconjugation between the C-H bonding orbital and the C-F anti-bonding orbital (σCH → σ*CF), stabilizes conformations where the fluorine atom is gauche to the nitrogen. beilstein-journals.orgnih.gov

Furthermore, upon protonation of the nitrogen, as would occur under physiological pH, the conformational preference can be even more pronounced. For the 3-fluoropyrrolidinium cation, a conformation where the fluorine and the protonated amino group are in a cis relationship is highly favored. nih.govbeilstein-journals.org This is attributed to a stabilizing electrostatic gauche effect, an attractive interaction between the positively charged nitrogen (NH2+) and the partially negatively charged fluorine (Fδ−). nih.govbeilstein-journals.org This interaction can be viewed as a type of intramolecular hydrogen bond.

These computational findings suggest that this compound will exhibit a distinct conformational bias, favoring puckered states that maximize stabilizing gauche interactions and minimize steric repulsion. This conformational control is a critical aspect of how fluorine substitution can be used to pre-organize a molecule for optimal interaction with its biological target.

Applications of 3 Fluoromethyl Pyrrolidine in Chemical Research

Role as Versatile Synthetic Intermediates and Building Blocks

Fluorinated building blocks are crucial in drug discovery for their ability to impart unique physicochemical properties with minimal steric changes. sigmaaldrich.com The synthetic strategy of using such pre-functionalized units remains a dominant approach in medicinal chemistry. nih.gov Although detailed synthetic applications specifically employing 3-(fluoromethyl)pyrrolidine are limited in available research, the utility of analogous fluorinated pyrrolidines highlights its potential as a valuable synthetic tool.

Precursors for the Synthesis of Complex Organic Structures

The pyrrolidine (B122466) framework is a key component in a vast number of biologically active compounds. mdpi.comresearchgate.net Fluorinated versions, such as those with trifluoromethyl or difluoromethoxy groups, are increasingly sought after for their ability to enhance biological properties like metabolic stability and binding affinity. thieme-connect.comlookchem.com For instance, substituted pyrrolidines serve as precursors for a wide range of drugs, synthesized either by functionalizing an existing proline or hydroxyproline (B1673980) ring or by constructing the ring from acyclic precursors. nih.gov Polyfluoroalkyl-substituted pyrroles have been synthesized as building blocks for creating fluorinated versions of pyrrolidine-containing alkaloids. nuph.edu.ua This established use of fluorinated pyrrolidines as precursors underscores the potential of this compound to serve a similar role in accessing novel and complex molecular architectures. The synthesis of various functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes has been achieved, demonstrating the versatility of these fluorinated heterocycles as intermediates. lookchem.com

Integration into Scaffolds for Diverse Research Applications

The incorporation of fluorinated pyrrolidine moieties into larger molecular scaffolds is a common strategy in drug design. The pyrrolidine ring's three-dimensional structure allows for a thorough exploration of pharmacophore space, a feature enhanced by the stereochemical complexity that substituents can introduce. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold, for example, is a "privileged structure" found in many clinical drugs, and its derivatives exhibit a wide range of pharmacological activities, including antitumor and anti-inflammatory effects. nih.gov Similarly, spiro-pyrrolidine skeletons have significant applications in creating compounds with antitumor, antibacterial, and anti-Alzheimer's disease properties. mdpi.com The integration of a fluoromethyl group at the 3-position of the pyrrolidine ring would offer a novel way to modulate the properties of these and other important scaffolds, potentially leading to new therapeutic candidates.

Contributions to Medicinal Chemistry Research and Drug Design Principles

The incorporation of fluorine into drug candidates is a powerful and frequently used strategy in medicinal chemistry to optimize various molecular properties. The unique characteristics of the fluorine atom allow it to positively influence a molecule's potency, metabolic stability, and pharmacokinetic profile.

Fundamental Principles of Fluorine Incorporation in Drug Design

Fluorine's utility in drug design stems from a combination of its fundamental properties. Its small size, comparable to a hydrogen atom, means it can often be substituted with minimal steric disruption. beilstein-journals.org However, its extreme electronegativity, the highest of any element, creates a strong, polarized carbon-fluorine (C-F) bond. This has several important consequences for drug design.

Key Physicochemical Effects of Fluorine Substitution

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450. It can block metabolically vulnerable sites. |

| Basicity (pKa) | Generally decreased | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines. This can improve membrane permeability and bioavailability. |

| Lipophilicity (LogP) | Modulated | The effect is context-dependent. A single fluorine atom may increase lipophilicity, while groups like CHF₂ can offer dynamic lipophilicity. |

| Binding Affinity | Can be enhanced | Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, or alter molecular conformation to improve fit. |

| Conformation | Influenced | The presence of fluorine can significantly influence the preferred conformation of a molecule due to effects like the gauche effect, thereby affecting its biological activity. beilstein-journals.org |

Enhancement of Physicochemical and Pharmacokinetic Profiles (General Research Insights)

The strategic placement of fluorine on a pyrrolidine ring can fine-tune its physicochemical properties, which in turn affects its pharmacokinetic behavior (absorption, distribution, metabolism, and excretion).

A systematic study on mono- and difluorinated azetidine, pyrrolidine, and piperidine (B6355638) derivatives revealed predictable effects on basicity and lipophilicity. The basicity (pKa) of the heterocyclic amine is primarily influenced by the number of fluorine atoms and their distance from the nitrogen atom. researchgate.net For example, the introduction of fluorine generally lowers the pKa, which can be beneficial for reducing unwanted interactions with biological targets or improving oral bioavailability by increasing the fraction of the neutral species that can cross cell membranes.

Impact of Fluorination on Physicochemical Properties of Saturated Amines

| Compound | pKa | LogP |

|---|---|---|

| Pyrrolidine | 11.27 | 0.46 |

| 3-Fluoropyrrolidine (B48656) (trans) | 9.80 | 0.19 |

| 3,3-Difluoropyrrolidine | 7.91 | 0.28 |

| Piperidine | 11.12 | 0.84 |

| 4-Fluoropiperidine | 10.22 | 0.70 |

| 4,4-Difluoropiperidine | 9.15 | 0.78 |

Data derived from studies on fluorinated saturated heterocycles, illustrating general trends. researchgate.net

Conclusion and Future Research Directions for 3 Fluoromethyl Pyrrolidine

Summary of Key Research Advancements

Research into fluorinated pyrrolidines has led to significant progress, particularly in synthetic methodologies and the understanding of conformational effects.

Synthetic Methodologies: A variety of synthetic strategies have been developed to access fluorinated pyrrolidine (B122466) derivatives. Key advancements include organocatalyzed asymmetric reactions, such as Michael additions and 1,3-dipolar cycloadditions, which provide routes to highly substituted and stereochemically complex pyrrolidines. acs.orgacs.org For instance, the direct organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins has been shown to produce Michael adducts in high yield with excellent diastereo- and enantioselectivity, which can then be cyclized to form 2-trifluoromethylated pyrrolidines. acs.orgnih.gov Other notable methods involve the ring-expansion of trifluoromethyl-substituted aziridines and various cyclization cascades. lookchem.comorganic-chemistry.org

Conformational Control: The selective fluorination of the pyrrolidine ring is known to induce significant conformational changes that can impact the structure and function of molecules incorporating this scaffold. nih.gov For example, vicinal difluorination in fluoroproline has been shown to mitigate the inherent conformational bias of the pyrrolidine ring through stereoelectronic effects. nih.gov These effects, including gauche and anomeric interactions, play a crucial role in determining the stability of different conformers.

Applications in Catalysis and Medicinal Chemistry: Fluorinated pyrrolidine derivatives have been explored as organocatalysts. Proline-based fluorinated dipeptides, for instance, have been synthesized and used as catalysts for asymmetric aldol (B89426) reactions. mdpi.com In medicinal chemistry, the pyrrolidine ring is a key component of many drugs, and fluorination can enhance properties like metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.netresearchgate.net Research has demonstrated the potential of fluorinated pyrrolidines as inhibitors for enzymes like carbonic anhydrase and dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.netnih.gov

Identification of Unexplored Synthetic Pathways and Methodological Challenges

Despite the progress, the synthesis of specifically functionalized fluorinated pyrrolidines like 3-(Fluoromethyl)pyrrolidine presents ongoing challenges and opportunities for new methodological development.

Stereoselective Synthesis: While methods for creating α-trifluoromethyl pyrrolidines are relatively more developed, achieving high stereocontrol in the synthesis of β-(fluoromethyl)pyrrolidines remains a challenge. acs.orgresearchgate.net The development of catalytic, enantioselective methods that can precisely install the fluoromethyl group at the 3-position with control over multiple stereocenters is a key area for future research.

Atom Economy and "Green" Chemistry: Many existing fluorination methods rely on harsh reagents (e.g., DAST) or multi-step sequences that are not ideal for large-scale synthesis. wordpress.com There is a need for more atom-economical and environmentally benign synthetic routes. Methodologies like the "borrowing hydrogen" strategy, which uses in-situ oxidation-condensation-reduction cascades to form N-heterocycles from diols and amines, represent a promising direction for creating pyrrolidine scaffolds efficiently. researchgate.net Exploring such pathways for fluorinated precursors could lead to more sustainable syntheses.

Late-Stage Fluorination: A significant challenge is the development of methods for the late-stage fluorination of complex pyrrolidine-containing molecules. This would allow for the rapid generation of analogues for biological screening without the need for de novo synthesis. Transition-metal-catalyzed C-H activation and radical-based approaches are emerging as powerful tools for this purpose and could be adapted for the synthesis of this compound derivatives. researchgate.net

Advancements in Theoretical and Computational Approaches for Fluorinated Pyrrolidines

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules.

Conformational Analysis: Density Functional Theory (DFT) is a powerful method for analyzing the conformational equilibrium of fluorinated pyrrolidines. nih.gov Benchmark studies comparing different DFT methods (like B3LYP-D3BJ and ωB97XD) and basis sets with high-level calculations (like Coupled Cluster with Single and Double excitations, CCSD) have been conducted to ensure the accuracy of conformational depictions. nih.gov Such studies allow for a deep understanding of how stereoelectronic effects, such as gauche and anomeric effects, influence the stability and geometry of various isomers. nih.gov

Property Prediction: Quantum chemical calculations are used to predict a range of properties, including molecular geometry, Mulliken charge distribution, and frontier molecular orbitals (HOMO-LUMO). emerginginvestigators.org These calculations can reveal how fluorination impacts the electronic structure, stability, and reactivity of the pyrrolidine ring. emerginginvestigators.org For instance, computational studies can help predict changes in pKa and lipophilicity (LogP), which are critical parameters in drug design. researchgate.net

Reaction Mechanism and Catalyst Design: Computational modeling is increasingly used to elucidate reaction mechanisms and guide the design of new catalysts. For synthesizing chiral fluorinated compounds, understanding the transition states in organocatalyzed or metal-catalyzed reactions can lead to the development of more efficient and selective catalysts. mdpi.com 2D/3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking simulations are also employed to design and predict the biological activity of novel pyrrolidine derivatives, aiding in the identification of promising drug candidates. scispace.com

The table below summarizes some computational methods and their applications in the study of fluorinated pyrrolidines.

| Computational Method | Application in Fluorinated Pyrrolidine Research | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, and Gibbs free energy computation. nih.gov | Provides accurate conformational depictions and helps evaluate the stability of different stereo- and regioisomers. nih.gov |

| Coupled Cluster (CCSD) | High-accuracy benchmark calculations for validating DFT methods. nih.gov | Establishes a "gold standard" for geometric and energetic calculations of smaller systems. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Discerning electronic delocalization interactions and Lewis/non-Lewis contributions to electronic energy. nih.gov | Elucidates the underlying stereoelectronic effects (e.g., gauche, anomeric) that govern conformational preferences. nih.gov |

| Molecular Dynamics (MD) Simulation | Analysis of the conformational stability of ligand-receptor complexes over time. scispace.com | Confirms the stability of binding modes predicted by molecular docking. scispace.com |

Potential for Novel Applications in Diverse Chemical and Materials Science Fields

The unique properties imparted by the fluoromethyl group suggest that this compound and its derivatives have significant potential beyond their current applications.

Medicinal Chemistry: The pyrrolidine scaffold is a cornerstone of modern drug discovery. researchgate.net The introduction of a fluoromethyl group can modulate basicity (pKa) and lipophilicity, which are crucial for pharmacokinetics. researchgate.net This makes this compound a valuable building block for creating new therapeutic agents. Potential applications include the development of novel enzyme inhibitors, central nervous system agents, and antiviral or anticancer drugs. nih.govmdpi.com The strategic placement of fluorine can block metabolic pathways, prolonging the half-life of a drug. researchgate.net

Organocatalysis: Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts. Fluorination can influence the catalyst's steric and electronic properties, potentially leading to enhanced reactivity and stereoselectivity. mdpi.com this compound could serve as a precursor to a new generation of catalysts for various asymmetric transformations.

Materials Science: Fluorine-containing compounds are critical in materials science, used in everything from fluoropolymers to ionic liquids. man.ac.uk Pyrrolidinium-based ionic liquids are known, and incorporating a fluoromethyl group could create novel room-temperature ionic liquids with unique properties, such as high thermal stability and specific solubilities, for use as electrolytes or in specialized solvent systems. man.ac.uk Furthermore, these building blocks could be incorporated into monomers for the synthesis of advanced, recyclable fluoropolymers. man.ac.uk

Outlook on the Development of Advanced Fluorinated Pyrrolidine Derivatives in Academic Research

The field of fluorinated pyrrolidines is poised for continued growth, driven by the persistent demand for novel molecules in medicine, catalysis, and materials science.

New Synthetic Frontiers: Future research will likely focus on developing more efficient, scalable, and stereoselective synthetic methods. mdpi.com This includes the advancement of C-H functionalization techniques for direct fluoromethylation and the design of novel catalytic systems that can construct the fluorinated pyrrolidine core in a single step from simple precursors. researchgate.netmdpi.com

Bioorthogonal Chemistry and Chemical Probes: The unique properties of the C-F bond make fluorinated compounds suitable for use as chemical probes and for bioorthogonal labeling. Derivatives of this compound could be developed for use in Positron Emission Tomography (PET) imaging or as ¹⁹F NMR probes to study biological systems. mdpi.com

Integration with AI and Machine Learning: The integration of artificial intelligence and machine learning with computational chemistry will accelerate the discovery of new fluorinated pyrrolidine derivatives. researchgate.net These tools can be used to predict the properties and biological activities of virtual compounds, helping to prioritize synthetic targets and guide the design of molecules with optimized characteristics. researchgate.net

Q & A

Q. What are the primary synthetic routes for 3-(fluoromethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, fluoromethyl groups can be introduced via alkylation of pyrrolidine precursors using fluorinated alkyl halides under controlled temperatures (e.g., 0–40°C) in polar aprotic solvents like dichloromethane or ethanol. Stereochemical control may require chiral catalysts or resolution techniques, as seen in related pyrrolidine derivatives . Optimization of reaction time and stoichiometry is critical to minimize byproducts like over-alkylated species.

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine environment; and NMR confirm pyrrolidine ring substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular formula (e.g., CHFN).

- X-ray Crystallography : Resolves stereochemistry, particularly for enantiomeric forms .

- HPLC/GC : Assess purity and quantify impurities using validated methods .

Q. How does the fluoromethyl substituent influence the physicochemical properties of pyrrolidine derivatives?

- Methodological Answer : The fluoromethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and low polarizability. This increases membrane permeability, as demonstrated in comparative studies of fluorinated vs. non-fluorinated pyrrolidines. Additionally, the group’s electron-withdrawing effect modulates pKa of the pyrrolidine nitrogen, affecting protonation states and receptor binding .

Advanced Research Questions

Q. How does stereochemistry at the fluoromethyl-bearing carbon impact biological activity in this compound derivatives?

- Methodological Answer : Enantiomers often exhibit divergent pharmacological profiles. For example, (R)-3-(fluoromethyl)pyrrolidine may show higher affinity for specific targets (e.g., receptors or enzymes) due to spatial compatibility with binding pockets. Molecular docking studies (e.g., with RAGE inhibitors) reveal that hydrogen bonding between the pyrrolidine nitrogen and residues like Arg48 is stereosensitive . Chiral resolution via chromatography or asymmetric synthesis is recommended for activity studies.

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent), purity of test compounds, or cell-line specificity. To address this:

- Standardize Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and validated cell models.

- Control for Stereochemistry : Ensure enantiomeric purity via chiral HPLC .

- Cross-Validate Targets : Compare results across orthogonal assays (e.g., binding vs. functional assays) .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding stability and residence time in target pockets.

- QSAR Models : Correlate substituent effects (e.g., fluoromethyl position) with ADME parameters like solubility and CYP450 inhibition.

- Free Energy Perturbation (FEP) : Quantify energy differences between enantiomers to prioritize synthetic targets .

Q. What are the key differences in reactivity between this compound and its non-fluorinated analogs under nucleophilic or electrophilic conditions?

- Methodological Answer : The fluoromethyl group reduces electron density at the pyrrolidine nitrogen, decreasing susceptibility to electrophilic attack. However, it enhances stability toward oxidation. In nucleophilic reactions (e.g., acylation), the group’s steric bulk may hinder access to the nitrogen, requiring optimized catalysts (e.g., DMAP) or elevated temperatures .

Q. How do solvent polarity and temperature affect the conformational dynamics of this compound in solution?

- Methodological Answer : In polar solvents (e.g., DMSO), intramolecular hydrogen bonding between the fluoromethyl group and pyrrolidine nitrogen is disrupted, favoring an "open" conformation. Low-temperature NMR studies (e.g., 213 K) can freeze rotational barriers, revealing preferred ring puckering modes (e.g., envelope vs. twist) .

Comparative Analysis & Applications

Q. What structural analogs of this compound exhibit enhanced pharmacological activity, and what design principles underlie their optimization?

- Methodological Answer : Analogues like 3-(trifluoroethyl)pyrrolidine show improved target engagement due to stronger electron-withdrawing effects. Hybrid derivatives with aryl groups (e.g., 3-(4-fluorophenyl)pyrrolidine) combine fluorophilic and π-π stacking interactions. Rational design should balance lipophilicity (cLogP <3) and hydrogen-bond donor capacity .

Q. What synthetic challenges arise when scaling up this compound for preclinical studies, and how are they mitigated?

- Methodological Answer :

Challenges include controlling exothermic reactions during fluoromethylation and minimizing racemization. Solutions involve: - Flow Chemistry : Improves heat dissipation for large-scale alkylation.

- Chiral Auxiliaries : Enable scalable enantioselective synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.